4-Ethyl-5-fluoro-6-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine - 2034320-46-0

4-Ethyl-5-fluoro-6-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Catalog Number: EVT-3077179
CAS Number: 2034320-46-0
Molecular Formula: C17H17F4N3O3S
Molecular Weight: 419.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Almorexant

Compound Description: Almorexant is a dual orexin receptor antagonist. It exhibits high affinity for both the orexin 1 receptor (OX1) and the orexin 2 receptor (OX2). Research has demonstrated its efficacy in promoting sleep in both animals and humans without significantly altering sleep architecture []. This is attributed to its unique pharmacological profile, particularly its long-lasting, pseudo-irreversible antagonism of OX2, a result of a slow dissociation rate from the receptor [].

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one serves as a crucial intermediate in the synthesis of biologically active compounds, notably Osimertinib []. This compound is utilized as a building block for developing various derivatives, many of which exhibit potential biological activities, including anticancer properties [].

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a selective orexin 2 receptor (OX2) antagonist [, ]. It displays high binding affinity to OX2 and effectively inhibits orexin-A-induced calcium responses. Studies have shown that EMPA plays a crucial role in blocking the effect of orexin-A on slow-firing dopaminergic neurons in the ventral tegmental area, suggesting OX2's importance in this process [].

CCT196969

Compound Description: CCT196969 is a pan-RAF inhibitor, meaning it targets all isoforms of RAF kinases []. This broad targeting approach holds potential for overcoming resistance mechanisms and paradoxical pathway activation often associated with selective BRAF inhibitors in melanoma treatment []. CCT196969 shows limited brain distribution due to its high nonspecific binding in both brain and plasma []. In vitro studies indicate that it is not a substrate for efflux transporters P-glycoprotein (P-gp) or breast cancer resistance protein (Bcrp) at the blood-brain barrier, suggesting other factors limit its brain penetration [].

LY3009120

Compound Description: LY3009120 is another pan-RAF inhibitor, showing promising efficacy against patient-derived melanoma cell lines []. Similar to CCT196969, LY3009120's brain distribution is limited, but in this case, it's due to efflux by Bcrp at the blood-brain barrier []. This highlights the importance of considering efflux mechanisms when developing drugs targeting the central nervous system.

MLN2480

Compound Description: MLN2480 is also classified as a pan-RAF inhibitor, highlighting the growing interest in this class for melanoma treatment []. It exhibits a higher brain distribution compared to CCT196969 and LY3009120, though this distribution is still limited by Bcrp efflux []. This indicates that while MLN2480 can cross the blood-brain barrier to some extent, its effectiveness in treating brain metastases might be hindered by efflux mechanisms.

Properties

CAS Number

2034320-46-0

Product Name

4-Ethyl-5-fluoro-6-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

IUPAC Name

4-ethyl-5-fluoro-6-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]oxypyrimidine

Molecular Formula

C17H17F4N3O3S

Molecular Weight

419.39

InChI

InChI=1S/C17H17F4N3O3S/c1-2-14-15(18)16(23-10-22-14)27-12-6-7-24(9-12)28(25,26)13-5-3-4-11(8-13)17(19,20)21/h3-5,8,10,12H,2,6-7,9H2,1H3

InChI Key

CLUGFXOADKMARV-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.